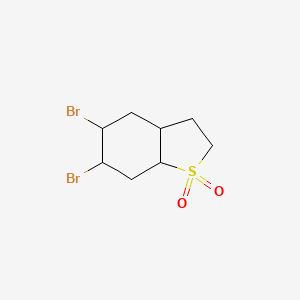![molecular formula C25H17Cl2NO5S2 B11476685 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[4-(phenylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11476685.png)
4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[4-(phenylcarbonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BENZOYLPHENYL)-4-CHLORO-N-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features multiple functional groups, including benzoyl, chloro, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BENZOYLPHENYL)-4-CHLORO-N-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzoyl Chloride: Benzoyl chloride is synthesized by reacting benzoic acid with thionyl chloride under reflux conditions.
Sulfonamide Formation: The benzoyl chloride is then reacted with 4-chlorobenzenesulfonamide in the presence of a base such as pyridine to form the desired sulfonamide compound.
Chlorination: The final step involves the chlorination of the benzene ring using a chlorinating agent such as sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-BENZOYLPHENYL)-4-CHLORO-N-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzoyl and sulfonamide groups can undergo oxidation and reduction under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases to yield the corresponding sulfonic acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids and benzoyl derivatives.
Reduction: Formation of amines and reduced benzoyl compounds.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
N-(4-BENZOYLPHENYL)-4-CHLORO-N-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: Used in the synthesis of advanced materials with specific properties such as conductivity and thermal stability.
Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-BENZOYLPHENYL)-4-CHLORO-N-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-BENZOYLPHENYL)-4-CHLOROBENZENESULFONAMIDE: Lacks the additional sulfonyl group, resulting in different reactivity and applications.
N-(4-BENZOYLPHENYL)-4-CHLORO-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE: Contains a methyl group instead of a chloro group, affecting its chemical properties and reactivity.
Uniqueness
N-(4-BENZOYLPHENYL)-4-CHLORO-N-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its combination of benzoyl, chloro, and sulfonamide groups provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C25H17Cl2NO5S2 |
|---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-4-chloro-N-(4-chlorophenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C25H17Cl2NO5S2/c26-20-8-14-23(15-9-20)34(30,31)28(35(32,33)24-16-10-21(27)11-17-24)22-12-6-19(7-13-22)25(29)18-4-2-1-3-5-18/h1-17H |
InChI Key |
AOCIBECFNTZKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-hydroxy-3,5-dimethoxyphenyl)-7-(trifluoromethyl)furo[2,3-f][1,3]benzodioxol-6(7H)-one](/img/structure/B11476606.png)

![2-[(benzylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B11476616.png)
![Propanoic acid, 2-[(3-acetylphenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11476627.png)
![7,7'-ethane-1,2-diylbis[8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione]](/img/structure/B11476632.png)
![Ethyl 4-[({[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11476637.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11476642.png)
![6-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11476644.png)

![Propanoic acid, 2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester](/img/structure/B11476651.png)
![N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide](/img/structure/B11476654.png)
![7-(4-hydroxy-3-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11476661.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11476673.png)
![2,4-dichloro-N-[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide](/img/structure/B11476676.png)
